molecular formula C13H21NO4 B2700512 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1807940-17-5

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B2700512
CAS No.: 1807940-17-5
M. Wt: 255.314
InChI Key: MNUNPDQAOUQRMY-NOZJJQNGSA-N
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Description

2-[(tert-Butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS: 1314394-96-1) is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis, particularly for peptide coupling or heterocyclic drug development. The compound is commercially available from multiple suppliers (e.g., Chemspace, CymitQuimica) in purities up to 98% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUNPDQAOUQRMY-NOZJJQNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol for the removal of the Boc group . Selective cleavage of the N-Boc group can be achieved using AlCl3 .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group results in the formation of the corresponding amine .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can enhance biological activity or selectivity. For instance, derivatives of this compound have been explored for their potential as:

  • Antimicrobial Agents : Research has indicated that modifications of octahydrocyclopenta[c]pyrrole derivatives can lead to compounds with enhanced antimicrobial properties .
  • Anticancer Drugs : The structural framework provides a scaffold for the development of anticancer agents by enabling the attachment of various functional groups that can interact with biological targets .

Organic Synthesis

In organic chemistry, 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid serves as a crucial intermediate in the synthesis of complex molecules. Its applications include:

  • Building Block for Peptides : The carboxylic acid functionality allows it to be incorporated into peptide chains, facilitating the synthesis of peptide-based drugs .
  • Stereochemical Studies : The compound's stereochemistry provides insights into conformational studies and the effects of chirality on biological activity, which is essential for drug design .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of modified derivatives of octahydrocyclopenta[c]pyrrole. The findings demonstrated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Properties

Research focused on synthesizing analogs of this compound revealed promising anticancer activity. These analogs were tested against cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves the protection of amines through the formation of a Boc group. This process is facilitated by the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed under acidic conditions, resulting in the regeneration of the free amine .

Comparison with Similar Compounds

Example Compounds :

  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1,5-dimethyl-1H-indol-3-yl)-4-[(1,5-dimethyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10b)
Property Target Compound Compound 10a Compound 10b
Core Structure Cyclopenta[c]pyrrole Pyrrole with indolyl substituents Pyrrole with dimethylindolyl groups
Functional Groups Boc-protected amine, carboxylic acid Boc-protected amine, ester Boc-protected amine, ester
Molecular Weight 255.31 554.35 582.43
Melting Point Not reported 169–173 °C 186–190 °C
Applications Intermediate for peptide synthesis Antiviral/anticancer research Antiviral/anticancer research

Key Differences :

  • The carboxylic acid group in the target compound allows direct conjugation to amines, whereas the ester groups in 10a/b require hydrolysis for further functionalization .

Tricyclic Adducts with Methoxycarbonyl Groups

Example Compound :
7,8a-di-t-butyl-2-methoxy-3,4-bismethoxycarbonyl-2-methoxycarbonylethynyl-5a,7a,8,8a-tetrahydrocyclobuta[1’,2’-f]pyrrolo[1,2-b]oxazine (3) .

Property Target Compound Compound 3
Core Structure Bicyclic (cyclopenta[c]pyrrole) Tricyclic (oxazine-pyrrolo fusion)
Functional Groups Boc, carboxylic acid Methoxycarbonyl, ethynyl
Molecular Complexity Moderate High

Key Differences :

  • Compound 3’s tricyclic framework and ethynyl group enable unique reactivity in cycloaddition reactions, unlike the target compound’s simpler bicyclic system .
  • The Boc group in the target compound offers orthogonal protection compared to methoxycarbonyl, which is more labile under basic conditions .

Oxo-Substituted Analog

Example Compound :
2-[(tert-Butoxy)carbonyl]-6-oxo-octahydrocyclopenta[C]pyrrole-3a-carboxylic acid (CAS: 2416229-08-6) .

Property Target Compound Oxo Analog
Core Structure Octahydrocyclopenta[c]pyrrole 6-Oxo derivative
Functional Groups Boc, carboxylic acid Boc, carboxylic acid, ketone
Reactivity Acid-base reactions Enhanced electrophilicity (ketone)

Key Differences :

Stereoisomeric Variants

Example Compound :
cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS: 1445951-33-6) .

Property Target Compound cis-Isomer
Stereochemistry Not specified (3aR,6aR) configuration
Applications General intermediate Chiral building block

Key Differences :

    Biological Activity

    2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (commonly referred to as the compound) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

    Chemical Structure and Properties

    The compound features a complex structure characterized by a cyclopentane ring fused with a pyrrole moiety. Its IUPAC name is this compound, with a molecular formula of C13H21NO4. The structural formula can be represented as follows:

    C13H21NO4\text{C}_{13}\text{H}_{21}\text{N}\text{O}_{4}

    Biological Activity Overview

    The biological activities of this compound have been explored through various studies, revealing its potential in several therapeutic areas:

    1. Anticancer Activity

    Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. In a study focusing on fused pyrroles, certain derivatives demonstrated notable cytotoxic effects against various cancer cell lines, including HepG-2 and EACC. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation, which were assessed using assays such as resazurin and caspase activity measurements .

    2. Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties. A series of synthesized pyrrole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results showed that some compounds effectively reduced inflammation markers, suggesting their potential use in treating inflammatory diseases .

    3. Antimicrobial Activity

    Pyrrole-containing compounds have been recognized for their antimicrobial activities. Studies have demonstrated that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanisms are thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

    Research Findings and Case Studies

    Here are some detailed findings from recent research related to the biological activity of the compound:

    StudyFocusFindings
    Fatahala et al. (2017)Cytotoxicity and ApoptosisSome fused pyrroles showed promising cytotoxicity against cancer cell lines with apoptotic pathways activated .
    Renneberg & Dervan (2003)Anticancer ActivityTested various pyrrole derivatives; significant antioxidant activity was noted alongside anticancer effects .
    Thompson et al. (2015)Antimicrobial PropertiesIdentified new pyrrole spiroketal derivatives with enhanced antibacterial activity through mutasynthesis strategies .

    The biological activities of this compound can be attributed to several mechanisms:

    • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
    • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
    • Membrane Disruption : Antimicrobial effects are likely due to the disruption of bacterial cell membranes.

    Q & A

    Basic: What safety protocols are recommended for handling this compound in laboratory settings?

    Answer:
    Proper safety measures include:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .
    • Storage: Store in a cool, dry area away from oxidizers, food, or cosmetics. Ensure fire-safety protocols (e.g., no open flames) are in place .
    • Spill Management: Isolate spills with sand or concrete, and avoid drainage systems. Decontaminate using professional waste-disposal services .
    • Exposure Response: For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

    Basic: What synthetic methodologies are effective for preparing this compound?

    Answer:
    A feasible route involves:

    • Stepwise Functionalization: Start with tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by cyclopentane ring closure. Use dichloromethane (DCM) as a solvent at 0–20°C with triethylamine (TEA) as a base .
    • Purification: Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

    Advanced: How can computational methods optimize the synthesis and reaction design of this compound?

    Answer:
    Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental feedback:

    • Reaction Path Search: Use software like GRRM or AFIR to map potential energy surfaces and identify low-barrier pathways for cyclization or Boc-deprotection .
    • Condition Screening: Apply machine learning to analyze variables (temperature, solvent polarity) and predict optimal reaction conditions. Validate predictions with small-scale experiments .
    • Feedback Loop: Refine computational models using experimental kinetic data (e.g., rate constants, byproduct profiles) .

    Advanced: How should researchers resolve contradictions between computational predictions and experimental yields?

    Answer:
    Address discrepancies systematically:

    • Data Triangulation: Compare DFT-predicted transition states with experimental Arrhenius plots to identify overlooked intermediates or side reactions .
    • Sensitivity Analysis: Test the impact of variables like solvent purity or catalyst loading on yield. For example, trace moisture may hydrolyze the Boc group, reducing efficiency .
    • Multi-scale Modeling: Combine microkinetic models with macroscopic reactor simulations (e.g., CFD) to account for mass transfer limitations in batch vs. flow systems .

    Advanced: What strategies enhance the stability of this compound under varying experimental conditions?

    Answer:

    • pH Control: Maintain a neutral to slightly acidic environment (pH 6–7) to prevent Boc-group hydrolysis. Buffered aqueous/organic biphasic systems are recommended .
    • Thermal Stability Testing: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. Avoid temperatures >150°C during synthesis .
    • Light Sensitivity: Store the compound in amber glassware if UV-Vis spectroscopy indicates photodegradation pathways .

    Advanced: How can researchers design reactors to scale up synthesis while maintaining stereochemical integrity?

    Answer:

    • Reactor Type: Use continuous-flow reactors with precise temperature control to minimize epimerization during cyclization. Opt for microfluidic channels to enhance mixing .
    • In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of stereoisomer ratios. Adjust flow rates dynamically based on feedback .
    • Catalyst Immobilization: Employ heterogeneous catalysts (e.g., Pd/C on silica) to improve recyclability and reduce racemization risks .

    Basic: What analytical techniques are critical for characterizing this compound?

    Answer:

    • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify Boc-group presence and ring junction stereochemistry. Compare with literature chemical shifts .
    • Purity Assessment: HPLC with UV detection (λ = 210–254 nm) or mass spectrometry (LC-MS) to identify impurities (e.g., deprotected analogs) .

    Advanced: How can mechanistic studies improve understanding of its reactivity in catalytic systems?

    Answer:

    • Isotopic Labeling: Use 18O^{18}O-labeled Boc groups to track hydrolysis pathways via GC-MS .
    • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer in cyclization) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.